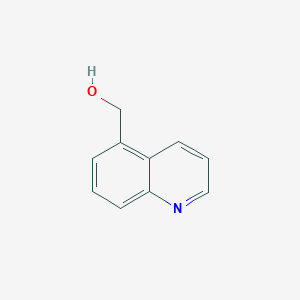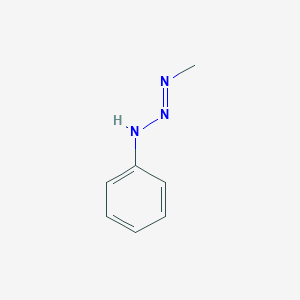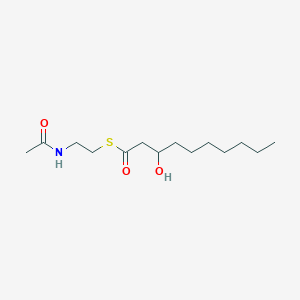
S-(2-acetamidoethyl) 3-hydroxydecanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-acetamidoethyl) 3-hydroxydecanethioate, also known as AEDH, is a thiol-reactive compound that has gained significant attention in scientific research. It is a synthetic compound that has shown potential in various applications, such as in the pharmaceutical industry, biochemistry, and biotechnology.
Wissenschaftliche Forschungsanwendungen
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research. It has been used as a thiol-reactive probe to detect and quantify thiol-containing proteins in biological samples. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been used to study the redox regulation of proteins and the role of thiol groups in protein function. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate has been used as a crosslinking agent to study protein-protein interactions.
Wirkmechanismus
S-(2-acetamidoethyl) 3-hydroxydecanethioate reacts with thiol groups on proteins, forming a covalent bond between the thiol group and the S-(2-acetamidoethyl) 3-hydroxydecanethioate molecule. This reaction can lead to changes in protein structure and function, which can be studied to gain insight into the role of thiol groups in protein function and regulation.
Biochemical and Physiological Effects:
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. S-(2-acetamidoethyl) 3-hydroxydecanethioate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments. It is a highly specific thiol-reactive compound that can be used to selectively target thiol-containing proteins. S-(2-acetamidoethyl) 3-hydroxydecanethioate is also stable and can be easily synthesized in large quantities. However, S-(2-acetamidoethyl) 3-hydroxydecanethioate has some limitations, including the potential for non-specific reactions with other amino acids and the need for careful optimization of reaction conditions.
Zukünftige Richtungen
There are several future directions for research on S-(2-acetamidoethyl) 3-hydroxydecanethioate. One area of interest is the development of new methods for the detection and quantification of thiol-containing proteins using S-(2-acetamidoethyl) 3-hydroxydecanethioate. Additionally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used to study the redox regulation of proteins in vivo. Finally, S-(2-acetamidoethyl) 3-hydroxydecanethioate could be used as a tool for the development of new therapeutics that target thiol-containing proteins.
Conclusion:
In conclusion, S-(2-acetamidoethyl) 3-hydroxydecanethioate is a thiol-reactive compound that has shown significant potential in scientific research. Its synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities. S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research, including as a thiol-reactive probe, a crosslinking agent, and an inhibitor of enzyme activity. S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments, including its specificity and stability, but also has some limitations. Future research directions for S-(2-acetamidoethyl) 3-hydroxydecanethioate include the development of new methods for the detection and quantification of thiol-containing proteins and the use of S-(2-acetamidoethyl) 3-hydroxydecanethioate as a tool for the development of new therapeutics.
Synthesemethoden
S-(2-acetamidoethyl) 3-hydroxydecanethioate can be synthesized by reacting 3-mercapto-1-propanol with 3-chloropropionic acid in the presence of triethylamine. The resulting product is then reacted with N-acetyl ethylenediamine to yield S-(2-acetamidoethyl) 3-hydroxydecanethioate. The synthesis method has been optimized to provide high yields of S-(2-acetamidoethyl) 3-hydroxydecanethioate with minimal impurities.
Eigenschaften
CAS-Nummer |
15469-78-0 |
|---|---|
Produktname |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
Molekularformel |
C14H27NO3S |
Molekulargewicht |
289.44 g/mol |
IUPAC-Name |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
InChI |
InChI=1S/C14H27NO3S/c1-3-4-5-6-7-8-13(17)11-14(18)19-10-9-15-12(2)16/h13,17H,3-11H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AKKZYNFGIOAWKB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
Kanonische SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
Synonyme |
3-hydroxydecanoic acid N-acetylcysteamine thioester 3-hydroxydecanoic acid N-acetylcysteamine thioester, (+-)-isomer 3-hydroxydecanoic acid N-acetylcysteamine thioester, (R)-isomer 3-OHDA-NACS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



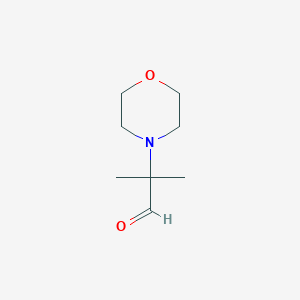

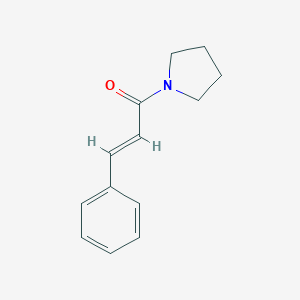

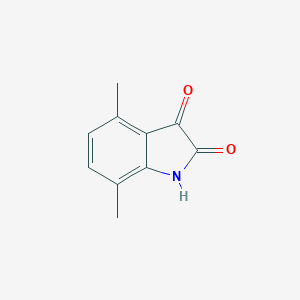
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)



